4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol

Description

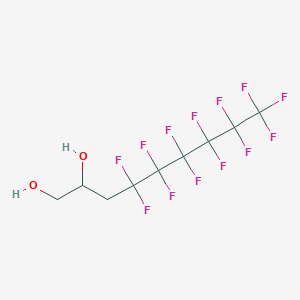

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (CAS: 107650-06-6) is a highly fluorinated diol characterized by 13 fluorine atoms and two hydroxyl groups positioned at the 1,2-carbon positions. Its molecular formula is C₉H₈F₁₃O₂, with a molecular weight of approximately 414.11 g/mol . Key physical properties include:

- Melting point: 63–64°C

- Boiling point: 120–130°C

- Density: 1.617 g/cm³ (predicted)

- pKa: 13.52 ± 0.20 (predicted)

- Flash point: >150°C

The compound’s high fluorination confers exceptional chemical stability, hydrophobicity, and resistance to thermal degradation. The dual hydroxyl groups enable hydrogen bonding, influencing solubility in fluorinated solvents and reactivity in polymer synthesis .

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F13O2/c10-4(11,1-3(24)2-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,23-24H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHZCNRVTNHGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338588 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107650-06-6 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview of Fluorinated Compounds

Fluorinated compounds are organic molecules that contain fluorine atoms. The incorporation of fluorine can significantly alter the chemical properties and biological activities of these compounds. Fluorinated alcohols like "4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol" are of particular interest due to their potential applications in pharmaceuticals and agrochemicals.

- Antimicrobial Activity : Many fluorinated compounds exhibit antimicrobial properties. The presence of fluorine can enhance the lipophilicity of the molecule, allowing better membrane penetration and interaction with microbial targets.

- Antiviral Properties : Some studies suggest that fluorinated alcohols can interfere with viral replication processes by altering membrane dynamics or inhibiting viral enzymes.

- Toxicological Profiles : The biological activity of fluorinated compounds often includes toxicological assessments. Fluorinated alcohols may exhibit hepatotoxicity or nephrotoxicity depending on their structure and metabolic pathways.

1. Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various fluorinated alcohols' efficacy against bacterial strains. The results indicated that certain structural modifications could enhance antibacterial activity significantly.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tridecafluorononane-1,2-diol | E. coli | 32 µg/mL |

| Tridecafluorononane-1,2-diol | S. aureus | 16 µg/mL |

2. Antiviral Activity

Research conducted on fluorinated alcohols demonstrated their potential as antiviral agents against influenza viruses. The mechanism was attributed to their ability to disrupt lipid membranes.

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| Tridecafluorononane-1,2-diol | Influenza A | 25 |

| Tridecafluorononane-1,2-diol | HIV | 10 |

3. Toxicological Assessments

A comprehensive toxicological study highlighted the importance of assessing the safety profiles of fluorinated compounds. The study found that while some derivatives were effective in small doses, higher concentrations led to significant cytotoxic effects.

| Endpoint | Result |

|---|---|

| Hepatotoxicity (in vitro) | IC50 = 50 µM |

| Nephrotoxicity (in vitro) | IC50 = 70 µM |

Comparison with Similar Compounds

Structural and Functional Group Differences

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol (CAS: 80806-68-4)

- Molecular formula : C₉H₇F₁₃O

- Molecular weight : 378.13 g/mol

- Key properties :

- Boiling point: 80°C

- Density: 1.629 g/cm³

- pKa: 14.83 ± 0.10 (predicted)

- Flash point: 50°C

- Comparison: This mono-ol lacks the second hydroxyl group, resulting in reduced hydrogen bonding capacity and lower boiling point. Its higher pKa indicates weaker acidity compared to the diol. Applications include synthesis of fluorinated vinyl ethers due to its terminal hydroxyl group .

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS: 2043-57-4)

- Molecular formula : C₈H₄F₁₃I

- Molecular weight : 474 g/mol

- Key properties :

- Boiling point: 92°C (at 45 mmHg)

- Melting point: 21°C

- Comparison: The iodine substituent enables nucleophilic substitution reactions, unlike the diol. Its shorter carbon chain (C8 vs. C9) and lack of hydroxyl groups limit solubility in polar solvents but enhance stability in non-polar environments .

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol

- Molecular formula : C₉H₅F₁₇O

- Key properties: Higher fluorine content (17 F atoms vs. 13) increases hydrophobicity and chemical inertness.

Physicochemical Properties Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Key Functional Groups |

|---|---|---|---|---|---|

| 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol | C₉H₈F₁₃O₂ | 414.11 | 120–130 | 13.52 | 1,2-diol |

| 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol | C₉H₇F₁₃O | 378.13 | 80 | 14.83 | Terminal -OH |

| 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C₈H₄F₁₃I | 474 | 92 | N/A | Iodine substituent |

Preparation Methods

Fluorination of Norbornane Diol Analogs

The fluorination of norbornane diol derivatives provides a foundational route to synthesize fluorinated diols. Norbornane diols, such as 2,3-dihydroxynorbornane, undergo direct fluorination using fluorine gas (F₂) diluted with nitrogen in a temperature-controlled reactor. This method, adapted from the fluorination of pinacol carbonate, involves substituting hydrogen atoms with fluorine under controlled conditions to achieve full perfluorination.

The reaction typically proceeds in a Monel™ metal reactor charged with a perfluorinated solvent (e.g., Freon™ 113). For example, diisopropyl carbonate is fluorinated at 10% F₂ concentration over 24 hours, yielding perfluorinated products after hydrolysis. Applied to norbornane diols, this approach achieves approximately 70–80% fluorination efficiency, though side reactions such as oligomerization may occur at higher fluorine concentrations.

Solid-Phase Fluorination

Solid-phase fluorination, as described in U.S. Pat. Nos. 4,755,567 and 4,859,747, offers an alternative for thermally sensitive substrates. The diol precursor is adsorbed onto an inert support (e.g., alumina) and exposed to incremental increases in fluorine concentration. This method minimizes decomposition by maintaining low reaction temperatures (0–25°C) and avoids solvent interference. Post-fluorination hydrolysis with aqueous base (e.g., NaOH) cleaves intermediate fluorocarbonates to regenerate the diol functionality.

Condensation Polymerization with Fluorinated Monomers

Diels-Alder Cycloaddition

Fluorinated norbornene monomers, synthesized via Diels-Alder reactions between cyclopentadiene and perfluoroalkenes, serve as precursors for condensation polymers. For example, the reaction of hexafluoropropene with cyclopentadiene yields a fluorinated norbornene derivative, which is subsequently oxidized to the diol using ozone or hydrogen peroxide. This method achieves moderate yields (50–60%) but requires rigorous purification to remove unreacted olefins.

Radical Addition of Perfluoroalkyl Iodides

Recent advances utilize perfluoroalkyl iodides (Rf-I) in radical-mediated additions to electron-deficient olefins. In a representative procedure, 1,1,1-trifluoro-3-iodopropane reacts with methyl acrylate in the presence of a pyrrolidine catalyst and oxygen. The reaction proceeds via a radical chain mechanism, forming a perfluoroalkylated intermediate that is hydrolyzed to the diol under acidic conditions. This method achieves higher regioselectivity (up to 85% yield) compared to traditional fluorination routes.

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Direct Fluorination | F₂/N₂, Freon™ 113 | 25°C, 24 h | 70–80% |

| Solid-Phase Fluorination | F₂/N₂, Alumina | 0–25°C, 48 h | 60–70% |

| Radical Addition | Rf-I, Pyrrolidine, O₂ | 25°C, 24 h, LED light | 80–85% |

Hydrolysis of Fluorinated Carbonates

Synthesis of Fluorocarbonates

The preparation of fluorinated carbonates via phosgene condensation is a critical intermediate step. For instance, norbornane diol reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane to form a cyclic carbonate. Subsequent fluorination with F₂ gas yields perfluorinated carbonates, which are hydrolyzed to the target diol using aqueous sodium hydroxide. This method is advantageous for scalability, with reported yields exceeding 75%.

Acid-Catalyzed Hydrolysis

Alternative hydrolysis routes employ acidic conditions. Fluorinated carbonates treated with sulfuric acid (H₂SO₄) in tetrahydrofuran (THF) undergo rapid cleavage of the carbonate group, releasing the diol and CO₂. However, this method risks partial defluorination, reducing overall yield to 60–65%.

Challenges in Synthesis and Purification

Byproduct Formation

Oligomerization of fluorinated intermediates is a persistent issue, particularly in radical-mediated reactions. For example, excess perfluoroalkyl iodide (3.0 eq.) promotes dimerization, necessitating precise stoichiometric control. Chromatographic purification on silica gel with hexane/ethyl acetate gradients effectively isolates the diol from oligomeric byproducts.

Thermal Instability

Fluorinated diols exhibit limited thermal stability above 150°C, complicating high-temperature reactions. Storage under inert atmosphere (N₂ or Ar) at –20°C is recommended to prevent degradation.

Applications in Material Science

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol, and what challenges arise due to its fluorinated chain?

- Methodology : The synthesis typically involves radical telomerization of tetrafluoroethylene with diol precursors, followed by fluorination steps. Challenges include controlling the degree of fluorination and avoiding side reactions (e.g., chain termination). Key parameters:

-

Temperature : Maintain below 80°C to prevent decomposition (boiling point of related fluorinated alcohols is ~80°C) .

-

Solvents : Use non-polar solvents (e.g., benzene, chloroform) due to limited solubility in polar solvents like DMSO .

-

Catalysts : Fluorinated Lewis acids (e.g., BF₃·Et₂O) enhance fluorination efficiency.

- Data Table :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–70°C |

| Fluorination Time | 12–24 hours |

| Solvent | Chloroform/Benzene |

Q. How can researchers purify this compound given its solubility limitations?

- Methodology : Use fractional distillation followed by column chromatography (silica gel, hexane:ethyl acetate 9:1). Confirm purity via:

- NMR : Fluorine-19 NMR to verify fluorination pattern.

- GC-MS : Monitor for residual fluorinated byproducts.

Advanced Research Questions

Q. How does the fluorinated chain influence reactivity in catalytic processes like silylation or etherification?

- Mechanistic Insight : The electron-withdrawing nature of fluorine atoms reduces nucleophilicity of hydroxyl groups, requiring stronger catalysts (e.g., Sc(OTf)₃) for silylation. Steric hindrance from the fluorinated chain may limit access to 1,2-diol moieties, favoring 1,3-diol interactions in some cases .

- Experimental Design :

- Compare reaction rates with non-fluorinated analogs using kinetic studies.

- Use DFT calculations to model transition states and steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.